molecular formula C24H27ClF2N2O2 B5016461 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine

4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine

Cat. No. B5016461
M. Wt: 448.9 g/mol
InChI Key: SYILWYVLQWLZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is a piperidine derivative that has been synthesized through a specific method, which will be discussed in The compound has been shown to have a unique mechanism of action that affects both biochemical and physiological processes in the body. This paper will explore the scientific research application of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell proliferation and survival. The compound also inhibits the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body. Additionally, it has been shown to interact with specific receptors in the body, including the alpha-1 adrenergic receptor and the 5-HT2A receptor.
Biochemical and Physiological Effects:
The compound this compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of neurological disorders. The compound has also been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine in lab experiments is its unique mechanism of action. The compound has been shown to have a variety of biochemical and physiological effects, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine. One area of research is the development of more potent and selective inhibitors of PKC and PDE. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use in combination with other drugs for the treatment of cancer and cardiovascular diseases should be explored.

Synthesis Methods

The synthesis of 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine involves a multistep process that requires the use of specific reagents and conditions. The first step involves the reaction of 5-chloro-2-nitroaniline with piperidine in the presence of a reducing agent to produce 5-chloro-2-(1-piperidinylamino)aniline. The second step involves the reaction of 5-chloro-2-(1-piperidinylamino)aniline with 4-(3,5-difluorobenzyl)phenol in the presence of a coupling agent to produce this compound. The final product is purified through a series of chromatography techniques to obtain the desired compound in high yield and purity.

Scientific Research Applications

The compound 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine has been used in scientific research for its potential therapeutic applications. It has been shown to have a unique mechanism of action that affects both biochemical and physiological processes in the body. The compound has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.

properties

IUPAC Name

[4-chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClF2N2O2/c25-18-4-5-22(24(30)29-8-2-1-3-9-29)23(14-18)31-21-6-10-28(11-7-21)16-17-12-19(26)15-20(27)13-17/h4-5,12-15,21H,1-3,6-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYILWYVLQWLZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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